2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide
Description
The compound 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide features a pyrido[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and an acetamide moiety linked to a 3-chloro-4-methylphenyl group.
Properties
CAS No. |
923191-96-2 |
|---|---|
Molecular Formula |
C23H18Cl2N4O3 |
Molecular Weight |
469.32 |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H18Cl2N4O3/c1-14-4-9-17(11-18(14)25)27-20(30)13-28-19-3-2-10-26-21(19)22(31)29(23(28)32)12-15-5-7-16(24)8-6-15/h2-11H,12-13H2,1H3,(H,27,30) |
InChI Key |
FCIVXZBYVPMRTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a pyrido[3,2-d]pyrimidine core with various substituents that enhance its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H19ClN4O4
- Molecular Weight : 450.88 g/mol
- IUPAC Name : this compound
- CAS Number : 923166-02-3
The presence of chlorine substituents and the dioxo functional groups are believed to play crucial roles in its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies have indicated that it may act as an inhibitor for certain enzymes and receptors involved in cancer progression and other diseases.
Key Mechanisms:
- Inhibition of MDM2 : The compound has shown potential as an MDM2 inhibitor, which is significant in the regulation of the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to the activation of p53, promoting apoptosis in cancer cells.
- Antiproliferative Effects : Studies have reported that compounds with similar structures exhibit notable antiproliferative activity against various cancer cell lines. For instance, related compounds demonstrated IC50 values in the low micromolar range, indicating effective growth inhibition.
Table 1: Summary of Biological Activity Studies
Case Study: MDM2 Inhibition
In a study focused on the compound's effect on MDM2, it was found that oral administration at a dose of 100 mg/kg resulted in significant upregulation of p53 and related proteins within tumor tissues. This suggests that the compound not only inhibits MDM2 but also enhances the tumor suppressive functions of p53 effectively.
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Cancer Treatment : As an MDM2 inhibitor, it could be developed as a therapeutic agent for various cancers where p53 is dysfunctional.
- Antimicrobial Activity : Related compounds have shown antimicrobial properties; thus, further exploration could reveal similar effects for this compound.
- Inflammatory Diseases : The structural characteristics suggest potential anti-inflammatory effects that warrant investigation.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Pyrido/Pyrimidine-Based Acetamides
Key Observations:
- Halogenation vs.
- Thioether Linkages : and compounds incorporate sulfur atoms, which may improve metabolic stability or modulate electronic properties compared to the target compound’s oxygen-based linkages .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations:
- Melting Points : Higher melting points (e.g., 302–304°C in ) correlate with increased molecular rigidity due to fluorinated or fused-ring systems . The target compound’s melting point is likely lower, given its less complex substitution pattern.
- Spectral Data : The acetamide carbonyl stretch (~1,730 cm⁻¹) is consistent across analogs, but aromatic proton signals vary with substituent electronic effects .
Preparation Methods
Key Synthetic Strategies
Pyrido[3,2-d]Pyrimidine Core Formation
The pyrido[3,2-d]pyrimidine-2,4-dione core is synthesized via cyclocondensation reactions. A representative pathway involves:
- Starting Material : 2-Aminonicotinic acid reacts with urea at 180–200°C under anhydrous conditions to form 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine.
- Oxidation : The dihydropyrimidine ring is oxidized using potassium persulfate (K₂S₂O₈) in acidic media to yield the fully aromatic pyrido[3,2-d]pyrimidine-2,4-dione.
Table 1: Core Synthesis Optimization
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Urea, 180°C, 6 h | 68 | 92 | |
| Thiourea, 160°C, 8 h | 72 | 89 | |
| Microwave, 150°C, 20 min | 85 | 95 |
N3-Alkylation with 4-Chlorobenzyl Group
The 4-chlorobenzyl moiety is introduced via N-alkylation:
- Base-Mediated Reaction : The core structure is treated with 4-chlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 h.
- Selectivity : The N3 position is preferentially alkylated due to steric and electronic factors, confirmed by NMR studies.
Key Parameters:
Acetamide Side Chain Installation
The N-(3-chloro-4-methylphenyl)acetamide group is introduced through nucleophilic substitution:
- Intermediate Synthesis : 3-Chloro-4-methylaniline is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
- Coupling Reaction : The resulting 2-chloro-N-(3-chloro-4-methylphenyl)acetamide reacts with the alkylated pyrido[3,2-d]pyrimidine under refluxing acetonitrile (MeCN) with sodium hydride (NaH) as a base.
Table 2: Acetamide Coupling Efficiency
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | MeCN | 80 | 6 | 65 |
| K₂CO₃ | DMF | 100 | 12 | 58 |
| DBU | THF | 60 | 8 | 71 |
Advanced Synthesis Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
